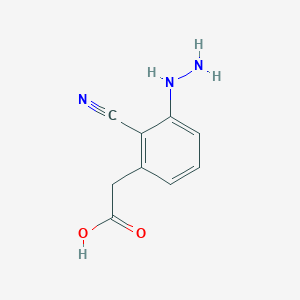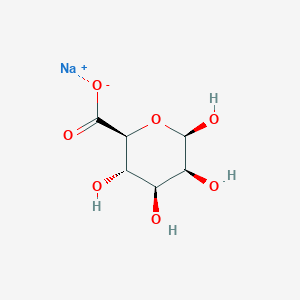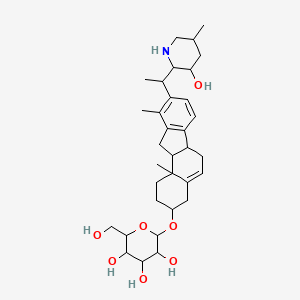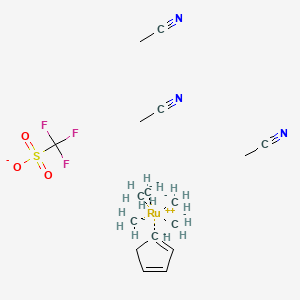
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine is a porphyrin derivative, which is a class of organic compounds known for their extensive conjugated systems and ability to coordinate metal ions. Porphyrins are essential in various biological systems, such as heme in hemoglobin and chlorophyll in plants. This particular compound is characterized by the presence of two 4-aminophenyl groups and two phenyl groups attached to the porphine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di(4-aminophenyl)-10,20-diphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. A common method includes the use of 4-aminobenzaldehyde and benzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by oxidation with an oxidizing agent like p-chloranil to form the porphyrin core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aminophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like p-chloranil or potassium permanganate are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other functionalized derivatives that have different properties and applications.
Applications De Recherche Scientifique
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metalloporphyrins, which are studied for their catalytic properties.
Biology: Investigated for its role in mimicking natural porphyrins in biological systems.
Medicine: Explored for use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.
Industry: Utilized in the development of
Propriétés
Formule moléculaire |
C44H32N6 |
|---|---|
Poids moléculaire |
644.8 g/mol |
Nom IUPAC |
4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H32N6/c45-31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(46)18-14-30)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,45-46H2 |
Clé InChI |
FNUGBWUULHWQCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)N)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




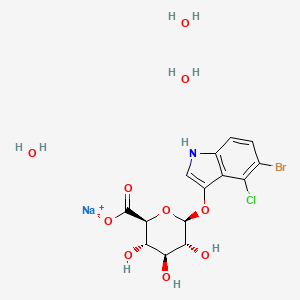

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)

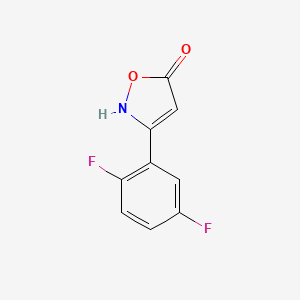
![Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11926878.png)

